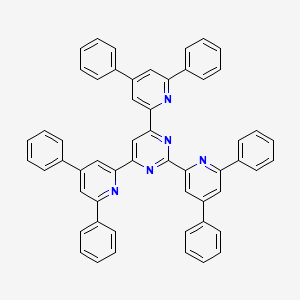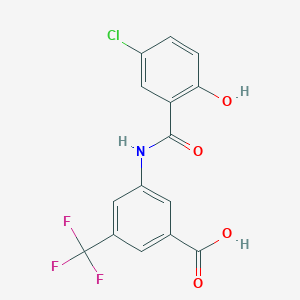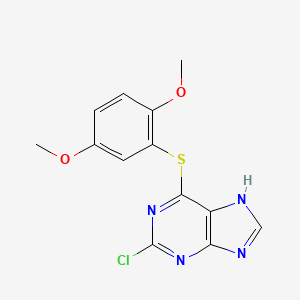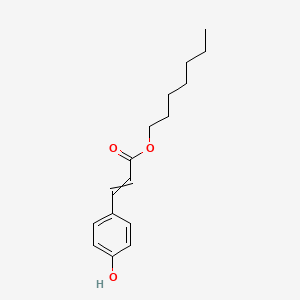
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene is an organic compound that features a trifluoromethyl group and a butyl chain attached to a heptene backbone, with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzene with a suitable heptene derivative, followed by the introduction of the trifluoromethyl group through a fluorination reaction. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene exerts its effects is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene: shares similarities with other trifluoromethylated compounds, such as trifluorotoluene and trifluoromethylbenzene.
Trifluorotoluene: Similar in structure but lacks the butyl and heptene components.
Trifluoromethylbenzene: Contains the trifluoromethyl group attached directly to the benzene ring without additional alkyl chains.
Uniqueness
The presence of both the butyl chain and the heptene backbone in this compound distinguishes it from simpler trifluoromethylated aromatic compounds. This unique structure can impart different physical and chemical properties, making it valuable for specific applications where these attributes are desired.
Properties
CAS No. |
649756-59-2 |
|---|---|
Molecular Formula |
C17H23F3 |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
(3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H23F3/c1-3-5-10-14(11-6-4-2)16(17(18,19)20)15-12-8-7-9-13-15/h7-9,12-13H,3-6,10-11H2,1-2H3 |
InChI Key |
BTQNHZLLGZPDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C1=CC=CC=C1)C(F)(F)F)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)




![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)

